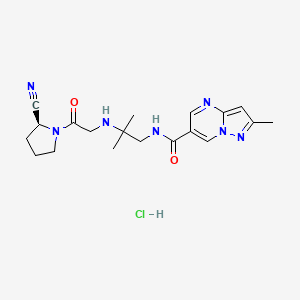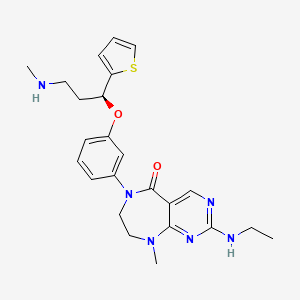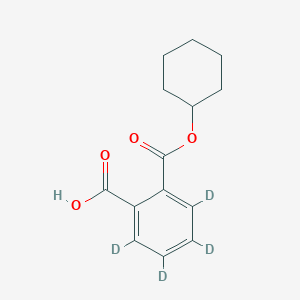
Mono-cyclohexyl phthalate-3,4,5,6-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-cyclohexyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of mono-cyclohexyl phthalate. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the phthalate structure, which can influence the compound’s pharmacokinetic and metabolic profiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mono-cyclohexyl phthalate-3,4,5,6-D4 is synthesized by incorporating deuterium into the mono-cyclohexyl phthalate molecule. The process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps to remove any non-deuterated impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Mono-cyclohexyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The phthalate group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phthalate group under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Mono-cyclohexyl phthalate-3,4,5,6-D4 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to track chemical reactions and metabolic pathways.
Biology: It helps in studying the biological processes and interactions involving phthalates.
Medicine: The compound is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development and testing of new materials and products
Mécanisme D'action
The mechanism of action of mono-cyclohexyl phthalate-3,4,5,6-D4 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s behavior, including its absorption, distribution, metabolism, and excretion. This makes it a valuable tool for studying the pharmacokinetics and dynamics of related compounds .
Comparaison Avec Des Composés Similaires
Mono-cyclohexyl phthalate-3,4,5,6-D4 is unique due to its deuterium labeling, which distinguishes it from other phthalates. Similar compounds include:
Mono-n-pentyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate with different alkyl groups.
Mono-cyclohexyl phthalate: The non-deuterated form of the compound
These compounds share similar chemical properties but differ in their specific applications and effects due to the presence or absence of deuterium atoms .
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/i4D,5D,8D,9D |
Clé InChI |
PMDKYLLIOLFQPO-DOGSKSIHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC2CCCCC2)[2H])[2H] |
SMILES canonique |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


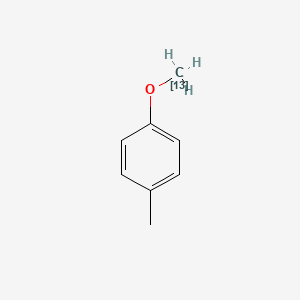
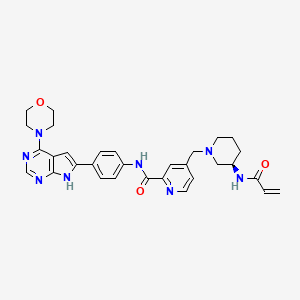
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
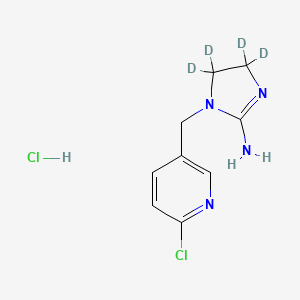

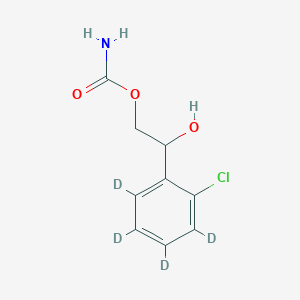
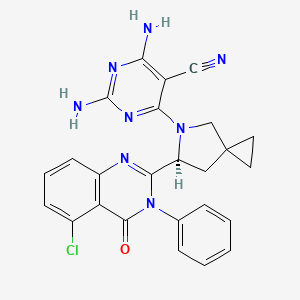
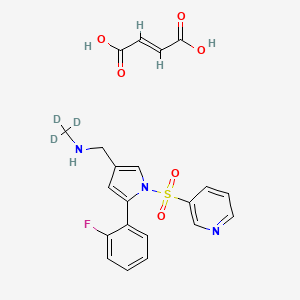
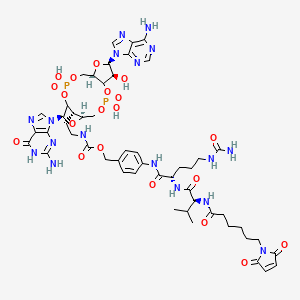
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)


